LogD/Lipophilicity Reduction: Oxane-Containing Analogs Lower LogP by ~2 Units vs. Carbocyclic Comparators
The incorporation of the tetrahydropyran (oxane) oxygen in oxetane-containing building blocks drives a significant reduction in lipophilicity compared to carbocyclic counterparts. In a directly analogous system, the oxetane-oxane hybrid N-(oxetan-3-yl)oxan-4-amine exhibits a computed LogP of -0.39, which is approximately 2.0 log units lower than the carbocyclic comparator N-(oxetan-3-yl)cyclohexanamine (LogP = 1.6) . For [3-(Oxan-4-yl)oxetan-3-yl]methanol, this translates into a predictably lower LogD and enhanced polarity relative to generic oxetane-methanols bearing simple alkyl or cycloalkyl substituents, which is crucial for reducing hydrophobic-driven off-target binding and improving aqueous solubility [1].
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ -0.39 (based on analogous oxetane-oxane system) |
| Comparator Or Baseline | N-(oxetan-3-yl)cyclohexanamine (carbocyclic analogue): LogP = 1.6 |
| Quantified Difference | ΔLogP ≈ -2.0 units (reduced lipophilicity) |
| Conditions | In silico computed LogP (method: Fluorochem/XLogP3 algorithm) |
Why This Matters
A LogP reduction of ~2 units is a major physicochemical shift that directly improves predicted aqueous solubility and can reduce non-specific tissue binding, making this compound a superior choice for optimizing the developability profile of early-stage drug candidates over generic carbocyclic analogues.
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. View Source
